3',4'-Anhydro Vincristine Ditartrate

Description

Properties

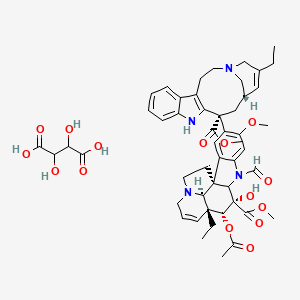

Molecular Formula |

C50H60N4O15 |

|---|---|

Molecular Weight |

957.0 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H54N4O9.C4H6O6/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;5-1(3(7)8)2(6)4(9)10/h9-13,15,20-22,26,29,38-40,47,55H,7-8,14,16-19,23-25H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t29-,38-,39?,40-,43-,44-,45-,46+;/m1./s1 |

InChI Key |

YPJNYOAKPQNBJD-IJNZHKMFSA-N |

Isomeric SMILES |

CCC1=C[C@@H]2C[C@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 ,4 Anhydro Vincristine Ditartrate

Biosynthetic Origins and Enzymatic Pathways to Precursors

3',4'-Anhydro Vincristine (B1662923) Ditartrate is a derivative of the naturally occurring vinca (B1221190) alkaloids. Its fundamental building blocks are the monomeric terpenoid indole (B1671886) alkaloids (TIAs) catharanthine (B190766) and vindoline (B23647). researchgate.net The biosynthesis of these precursors in the Madagascar periwinkle plant, Catharanthus roseus, is a complex process involving over 30 enzymatic steps. nih.govresearchgate.net This intricate pathway is spatially and developmentally regulated within the plant. nih.gov

The entire biosynthetic pathway to catharanthine and vindoline has been fully elucidated, paving the way for metabolic engineering and synthetic biology approaches. nih.govacs.org Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce both catharanthine and vindoline de novo. nih.goveurekalert.org This was achieved by integrating 32 heterologous genes from C. roseus into the yeast genome. nih.govresearchgate.net The pathway can be conceptually divided into three functional modules:

SAG module: Converts carbon sources to strictosidine (B192452) aglycone. nih.govresearchgate.net

CAT/TAB module: Transforms strictosidine aglycone into either catharanthine or tabersonine (B1681870). nih.govresearchgate.net

VIN module: A six-step cascade that converts tabersonine into vindoline. nih.govresearchgate.net

Key enzymes in the later stages of precursor biosynthesis include tabersonine synthase (TS) and catharanthine synthase (CS), which catalyze the formation of their respective alkaloids. nih.gov The dimerization of catharanthine and vindoline to form α-3',4'-anhydrovinblastine is a critical step, catalyzed in the plant by a vascular class III peroxidase (PRX1). researchgate.net Anhydrovinblastine (B1203243) then serves as the direct precursor to vinblastine (B1199706) and, subsequently, vincristine. researchgate.netresearchgate.net

| Module/Step | Precursor(s) | Product(s) | Key Enzymes/Processes | Reference |

|---|---|---|---|---|

| Upstream Pathway | Carbon Sources | Strictosidine | Multi-enzyme pathway (SAG module in yeast) | nih.govresearchgate.net |

| Catharanthine Synthesis | Strictosidine | Catharanthine | Nine enzymatic steps including Catharanthine Synthase (CS) | acs.org |

| Vindoline Synthesis | Strictosidine → Tabersonine | Vindoline | Pathway includes Tabersonine Synthase (TS) and a six-step conversion from tabersonine | nih.gov |

| Dimerization | Catharanthine + Vindoline | α-3',4'-Anhydrovinblastine | Peroxidase (PRX1) | researchgate.net |

Semisynthetic Routes to Anhydrovinblastine and Related Intermediates

Given the low natural abundance of dimeric vinca alkaloids, semisynthetic methods starting from the more plentiful precursors, catharanthine and vindoline, are crucial for producing these compounds and their analogues. nih.govaphinfo.com The key transformation is the coupling of these two monomers to form anhydrovinblastine, a direct precursor to 3',4'-Anhydro Vincristine. nih.govnih.gov

A highly effective method for coupling catharanthine and vindoline involves the use of ferric (Fe(III)) ions in an acidic aqueous medium. researchgate.netacs.org This biomimetic approach is initiated by the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation. researchgate.netnih.govrsc.org This is followed by a diastereoselective coupling with vindoline. researchgate.netnih.gov

This Fe(III)-promoted reaction is notable for its high yield and stereochemical control, exclusively producing the natural C16' stereochemistry. researchgate.netnih.gov The reaction can yield up to 80% or more of the coupled products. researchgate.netnih.gov Further treatment of the reaction mixture with an Fe(III)-NaBH₄/air solution can lead directly to vinblastine and its C21' isomer, leurosidine, in a single operation. nih.govresearchgate.netacs.org This method avoids the need to isolate the anhydrovinblastine intermediate and has proven versatile for creating a wide range of analogues. acs.orgresearchgate.net A similar coupling has also been achieved using triarylaminium radical cation salts as an alternative to inorganic oxidants, providing anhydrovinblastine in excellent yields (85%). nih.gov

An alternative to using purified precursors is to perform the semisynthesis directly from crude or partially purified extracts of C. roseus leaves. nih.govgoogle.com Various extraction protocols have been developed to isolate an alkaloid-rich fraction from the plant material. column-chromatography.comnih.gov

A common procedure involves extracting dried leaf powder with an acidic aqueous solution (e.g., dilute HCl or tartaric acid). nih.govnih.gov The alkaloids can then be partitioned into an organic solvent like benzene (B151609) or methylene (B1212753) chloride after adjusting the pH. column-chromatography.comnih.gov Further purification can be achieved through techniques such as column chromatography. column-chromatography.com In one simplified method, an alkaloid-embonate complex is precipitated from the initial acid extract. nih.gov This precipitate, rich in catharanthine and vindoline embonates, can be used directly as the starting material for the coupling reaction. nih.gov The coupling can be initiated using singlet oxygen (¹O₂) generated in situ from the reaction of H₂O₂ with NaClO, followed by a reduction step with NaBH₄, yielding vinblastine. nih.govmdpi.com This approach, utilizing crude extracts, offers a potentially more cost-effective route for the large-scale production of dimeric alkaloids. nih.gov

Derivatization Strategies for Enhancing Biological Activity

Extensive research has focused on the chemical modification of the dimeric vinca alkaloid structure to create novel derivatives with improved therapeutic properties, such as enhanced activity or reduced toxicity. nih.govdntb.gov.uaresearchgate.netmdpi.com These derivatization strategies target various reactive sites on both the catharanthine (upper) and vindoline (lower) moieties of the molecule. acs.orgnih.gov

The catharanthine portion of the dimer offers several positions for chemical modification. One strategy involves introducing various substituents onto the aromatic ring at the 12' position. nih.gov By coupling these substituted catharanthine analogues with vindoline, a range of new dimeric alkaloids have been synthesized. nih.gov Derivatives containing nitro, amino, halogen, nitrile, alkyl, alkoxy, and thioalkyl groups have been prepared, with some showing potent antitumor activity against both sensitive and resistant cancer cell lines. nih.gov Other modifications have focused on the C' ring of the catharanthine unit, leading to compounds like vinorelbine, which features a contracted ring system and is a clinically used second-generation vinca alkaloid. nih.govacs.orgmdpi.com

| Modification Site | Type of Modification | Resulting Compound Class | Objective | Reference |

|---|---|---|---|---|

| 12' Aromatic Ring | Substitution (e.g., -NO₂, -NH₂, -Cl, -CN) | 12'-Substituted Vinblastine Analogues | Enhance antitumor activity | nih.gov |

| C' Ring System | Ring contraction (nor-anhydrovinblastine) | Vinorelbine | Improve therapeutic index | acs.orgmdpi.com |

| Fluorination | Reaction with fluorinating agents | Fluoro-substituted indolenine | Explore effects of halogenation | mdpi.com |

The vindoline subunit, being the more complex half of the dimer, also presents numerous opportunities for derivatization. nih.govmdpi.com While vindoline itself is biologically inactive, its structure within the dimer is critical for activity. mdpi.comresearchgate.net

Preparation of Salt Forms: The Significance of the Ditartrate Counterion

The conversion of the free base form of vinca alkaloids, including 3',4'-Anhydro Vincristine, into a salt is a critical step in its purification and formulation. The selection of an appropriate counterion is pivotal in influencing the physicochemical properties of the final active pharmaceutical ingredient, such as its solubility, stability, and ease of handling. In the context of vinca alkaloids, tartaric acid has been effectively employed to facilitate both extraction and salt formation, leading to the production of tartrate and ditartrate salts.

The use of a tartaric acid solution, typically in the range of 3-10%, allows for an efficient liquid-liquid extraction of vinca alkaloids from organic solvents. scispace.com During this process, the basic nitrogen atoms within the alkaloid structure are protonated by the tartaric acid, forming the corresponding tartrate salts. This transformation renders the alkaloids water-soluble, enabling their separation from non-basic impurities that remain in the organic phase. scispace.com

The formation of the ditartrate salt, specifically, involves the protonation of two basic centers within the 3',4'-Anhydro Vincristine molecule. This process not only enhances the aqueous solubility of the compound but can also aid in its crystallization and subsequent purification. The resulting crystalline salt often exhibits improved stability and handling characteristics compared to the free base. A production method for vincristine, a closely related compound, highlights the use of tartaric acid in the extraction and purification process, which ultimately leads to the isolation of the alkaloid. scispace.com While the specific synthesis of 3',4'-Anhydro Vincristine Ditartrate is not extensively detailed in publicly available literature, the established methods for preparing tartrate salts of other vinca alkaloids provide a strong procedural basis.

The general methodology involves dissolving the crude 3',4'-Anhydro Vincristine free base in a suitable organic solvent, followed by the addition of a stoichiometric amount of tartaric acid dissolved in an appropriate solvent. The resulting ditartrate salt typically precipitates from the solution and can be collected by filtration, washed, and dried. The purity of the final product can be assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC).

The significance of the ditartrate counterion lies in its ability to impart favorable pharmaceutical properties to the parent molecule. The enhanced water solubility is particularly advantageous for the preparation of parenteral formulations. Furthermore, the formation of a stable, crystalline salt facilitates the manufacturing process and can contribute to a longer shelf life of the drug substance.

Below is an interactive data table summarizing the key aspects of the preparation of this compound.

| Step | Description | Reagents/Solvents | Key Outcome |

| 1. Extraction | Liquid-liquid extraction to isolate the alkaloid from a crude mixture. | 3-10% Tartaric acid solution, Benzene or other organic solvents. | Transfer of the alkaloid from the organic phase to the aqueous phase as a tartrate salt. scispace.com |

| 2. Free Base Formation | Conversion of the tartrate salt back to the free base for further purification if necessary. | Ammonia water or other suitable base. | Precipitation of the alkaloid free base. |

| 3. Salt Formation | Reaction of the purified free base with tartaric acid to form the ditartrate salt. | Purified 3',4'-Anhydro Vincristine free base, Tartaric acid, Suitable solvent (e.g., ethanol). | Precipitation of this compound. |

| 4. Isolation and Drying | Collection and drying of the final salt product. | Filtration apparatus, Vacuum oven. | Pure, crystalline this compound. |

Molecular and Cellular Pharmacology of 3 ,4 Anhydro Vincristine Ditartrate Analogues

Pathways of Programmed Cell Death Induction

Prolonged mitotic arrest induced by Vinca (B1221190) alkaloids ultimately leads to the activation of apoptotic pathways. brieflands.com This can involve both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. brieflands.comnih.gov Key events include the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov While this general pathway is understood for the Vinca alkaloid class, detailed studies elucidating the specific apoptotic pathways and key molecular players involved in 3',4'-Anhydro Vincristine (B1662923) Ditartrate-induced cell death have not been found in the public domain.

Apoptosis Pathway Activation in Cancer Cell Lines

Vinca alkaloids, including by extension analogues like 3',4'-Anhydro Vincristine, are potent inducers of apoptosis in a variety of cancer cell lines. nih.govresearchgate.net The primary trigger for this programmed cell death is the disruption of microtubule function, which leads to prolonged mitotic arrest. droracle.aiyoutube.com This arrest activates complex signaling pathways that converge on the core apoptotic machinery.

The intrinsic, or mitochondrial, pathway is a key route for vinca alkaloid-induced apoptosis. researchgate.netbrieflands.com Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL. brieflands.comnih.gov This relieves the inhibition on pro-apoptotic members like Bax and Bak, which then translocate to the mitochondria. brieflands.commdpi.com This event permeabilizes the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. researchgate.netmdpi.com Cytochrome c then associates with Apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9. mdpi.com Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. brieflands.comresearchgate.net

In some cellular contexts, the extrinsic (death receptor) pathway may also be engaged. Studies have shown that vincristine can increase the activity of caspase-8, the initiator caspase of the extrinsic pathway, in lymphoma cell lines. brieflands.com Furthermore, the NF-κB/IκB signaling pathway has been identified as a contributor to the apoptotic response induced by vinca alkaloids in human tumor cells. nih.govresearchgate.netaacrjournals.org Vinca alkaloids can cause the degradation of IκBα, leading to the activation of NF-κB, which, in this context, appears to promote apoptosis. nih.govresearchgate.net

The table below summarizes the key molecular events in vinca alkaloid-induced apoptosis.

| Pathway Component | Role in Apoptosis Induction | Reference |

| Bcl-2 Family Proteins | ||

| Bcl-2, Bcl-xL (Anti-apoptotic) | Inactivated by phosphorylation following mitotic arrest. | brieflands.comnih.gov |

| Bax, Bak (Pro-apoptotic) | Activated upon relief of Bcl-2 inhibition, leading to mitochondrial permeabilization. | brieflands.commdpi.com |

| Mitochondria | ||

| Cytochrome c | Released into the cytosol, triggering apoptosome formation. | researchgate.netmdpi.com |

| Caspase Cascade | ||

| Caspase-9 (Initiator) | Activated within the apoptosome. | brieflands.comresearchgate.net |

| Caspase-8 (Initiator) | Can be activated, indicating extrinsic pathway involvement in some cells. | brieflands.com |

| Caspase-3 (Executioner) | Activated by initiator caspases, leading to cellular breakdown. | researchgate.net |

| Other Pathways | ||

| NF-κB | Activation via IκBα degradation contributes to the apoptotic signal. | nih.govaacrjournals.org |

Contribution of Cell Cycle Dysregulation to Apoptosis

The cytotoxic effects of vinca alkaloids are intrinsically linked to their profound impact on the cell cycle. nih.gov By binding to tubulin, these agents inhibit the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. droracle.ai This disruption activates the spindle assembly checkpoint, leading to a potent and prolonged arrest of cells in the G2/M phase of the cell cycle. researchgate.netmedscape.com

This G2/M arrest is a critical prerequisite for the induction of apoptosis in many cancer cell types. researchgate.net Cells held in mitosis for an extended period are unable to satisfy the spindle assembly checkpoint and are ultimately targeted for elimination. nih.gov The prolonged arrest triggers the apoptotic signaling cascades described previously, effectively linking the failure to complete mitosis with programmed cell death. droracle.ainih.gov Studies have demonstrated that vincristine treatment leads to a significant accumulation of cells with 4N DNA content (indicative of G2/M phase) before the appearance of apoptotic cells with a sub-2N DNA content. nih.gov

However, the relationship is complex, and apoptosis may also occur independently of mitotic arrest. Some research suggests that vinca alkaloids can induce apoptosis via pathways that are separate from the G2/M block. researchgate.netaacrjournals.org For instance, studies in primary acute lymphoblastic leukemia (ALL) cells have shown that vincristine can induce death during the G1 phase, without the cells progressing to mitosis. nih.gov This indicates that the cellular response to vinca alkaloid-induced damage is context-dependent, with distinct death programs being activated depending on the cell type and its position in the cell cycle. nih.gov Furthermore, combining vinca alkaloids with cytostatic drugs that arrest the cell cycle at other phases (e.g., G1 or S) can antagonize their cytotoxic effect, highlighting the importance of active cell cycling for maximal vinca-induced cell death. nih.gov

The following table illustrates the effect of vinca alkaloids on cell cycle distribution in sensitive cancer cell lines.

| Cell Line | Treatment | Observation | Reference |

| SH-SY5Y (Neuroblastoma) | Vincristine (0.1 µM) | Time-dependent increase in the percentage of cells in the G2/M phase. | researchgate.net |

| P388 (Murine Leukemia) | Vinblastine (B1199706) (6 nM) | 77.2% of cells arrested in G2/M phase after 8 hours. | researchgate.net |

| L1210 (Leukemia) | Vindesine (10⁻⁸ to 10⁻⁵ M) | Potent mitotic arrest, superior to vincristine and vinblastine. | nih.gov |

| WSU-FSCCL (Lymphoma) | Vincristine | Induces an initial G2/M arrest at 24 hours, followed by apoptosis. | researchgate.net |

Cellular Transport Mechanisms and Efflux Modulation

The efficacy of vinca alkaloids like 3',4'-Anhydro Vincristine Ditartrate is heavily dependent on their ability to enter and accumulate within target cancer cells. Cellular transport is governed by a balance between influx and efflux mechanisms.

Energy-Dependent Active Transport Systems

While influx may have passive components, the efflux of vinca alkaloids is an active, energy-dependent process. The primary mechanism responsible for pumping these drugs out of the cell is mediated by ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These protein pumps use the energy from ATP hydrolysis to actively transport a wide variety of substrates, including many chemotherapeutic agents, across the cell membrane and against their concentration gradient. nih.govmdpi.com

Modulation of P-Glycoprotein-Mediated Resistance (in preclinical models)

The most well-characterized ABC transporter involved in vinca alkaloid resistance is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. nih.govmdpi.com Overexpression of P-gp is a major mechanism of multidrug resistance in cancer. mdpi.comaacrjournals.org P-gp recognizes vinca alkaloids as substrates and actively expels them from the cell, thereby reducing the intracellular drug concentration and diminishing their cytotoxic effect. nih.govmdpi.com Studies have shown that cancer cell lines with high levels of P-gp expression are resistant to vinca alkaloids. aacrjournals.org

Preclinical research has focused on strategies to overcome this resistance by modulating P-gp activity. This involves the co-administration of a P-gp inhibitor with the chemotherapeutic agent. mdpi.com These inhibitors can compete with the anticancer drug for binding to the P-gp pump or interfere with its ATP-dependent transport function, leading to increased intracellular accumulation and restored sensitivity of the resistant cells. mdpi.com For example, one preclinical study showed that a novel methylated catechin (B1668976) derivative, EC31, could effectively reverse P-gp-mediated resistance to vincristine in vitro and paclitaxel (B517696) in a mouse xenograft model. mdpi.com The initial interaction of vinca alkaloids with P-gp is thought to occur at the lipid-protein interface, followed by movement into the central transport cavity of the protein. nih.gov

Broader Cellular Impacts and Molecular Targets

The primary molecular target of this compound and its analogues is β-tubulin. droracle.aibrieflands.com By binding to a specific site on β-tubulin, known as the vinca domain, these drugs suppress microtubule dynamics. youtube.combrieflands.com This prevents the assembly of tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. droracle.ai

Beyond this canonical mechanism, vinca alkaloids may interfere with other cellular processes. These can include effects on:

Amino acid, cyclic AMP, and glutathione (B108866) metabolism drugbank.com

Calmodulin-dependent Ca²⁺-transport ATPase activity drugbank.com

Nucleic acid and lipid biosynthesis drugbank.com

The disruption of the microtubule network has far-reaching consequences beyond mitotic arrest. Microtubules are crucial for intracellular transport, maintenance of cell shape, and signaling. Interference with these interphase microtubule functions may also contribute to the cytotoxicity of vinca alkaloids, particularly in non-dividing or slowly dividing cells. nih.gov

Effects on Amino Acid and Cyclic AMP Metabolism

Currently, there is a notable lack of specific research data on the direct effects of this compound on amino acid and cyclic AMP (cAMP) metabolism. The pharmacological profile of this particular vincristine analogue in these metabolic pathways has not been extensively characterized in publicly available scientific literature.

However, it is known that vinca alkaloids, the class of compounds to which this compound belongs, may generally interfere with various cellular metabolic processes. Some reports suggest that the parent compound, vincristine, can influence amino acid and cAMP metabolism. drugbank.com For instance, studies on vincristine have indicated potential interactions with the metabolism of glutamic acid. nih.gov Furthermore, research into platelet function has shown that while vincristine can affect platelet aggregation, this mechanism does not appear to be protected by cyclic adenosine (B11128) monophosphate. nih.gov

It is important to emphasize that these findings relate to the broader class of vinca alkaloids or the parent compound, vincristine, and cannot be directly extrapolated to this compound without specific preclinical investigations.

Influence on Calmodulin-Dependent Ca2+-Transport ATPase Activity

There is a significant gap in the scientific literature regarding the specific influence of this compound on calmodulin-dependent Ca2+-transport ATPase activity. As such, no definitive statements can be made about the direct interaction of this analogue with this essential enzyme.

The parent compound, vincristine, has been suggested to interfere with calmodulin-dependent Ca2+-transport ATPase activity. drugbank.comnih.gov This enzyme plays a crucial role in maintaining intracellular calcium homeostasis, and its modulation can have significant downstream effects on various cellular signaling pathways. However, without dedicated studies on this compound, it remains unknown whether this analogue shares similar properties.

Interplay with Cellular Respiration and Biosynthesis of Nucleic Acids and Lipids

Specific data on the interplay of this compound with cellular respiration and the biosynthesis of nucleic acids and lipids are not currently available in published research.

Vinca alkaloids as a class, and vincristine specifically, are known to have broad cellular effects beyond their primary mechanism of microtubule disruption. drugbank.comnih.gov It has been proposed that these compounds may interfere with cellular respiration and the synthesis of essential macromolecules such as nucleic acids and lipids. drugbank.comnih.gov These potential effects are considered part of their broader cytotoxic activity. The relevance of these findings to this compound is yet to be determined through direct experimental evaluation.

Investigation of Anti-Angiogenesis and Anti-Inflammatory Effects (in preclinical models)

There is a lack of preclinical studies specifically investigating the anti-angiogenesis and anti-inflammatory effects of this compound.

The parent compound, vincristine, has been shown to possess anti-angiogenic properties. nih.govnih.gov Studies in glioblastoma models, for example, have suggested that vincristine may inhibit angiogenesis in part by downregulating the expression of vascular endothelial growth factor (VEGF) through the inhibition of hypoxia-inducible factor-1α (HIF-1α). nih.gov

Regarding anti-inflammatory effects, extracts from the Catharanthus roseus plant, the source of vinca alkaloids, have demonstrated anti-inflammatory properties, which are attributed to the presence of various bioactive compounds, including alkaloids. nih.govijpsjournal.com However, specific studies on the anti-inflammatory potential of this compound are wanting.

Table 1: Preclinical Findings on the Anti-Angiogenic Effects of Vincristine

| Model System | Key Findings | Reference |

|---|---|---|

| Glioblastoma Cells (in vitro) | Decreased expression of VEGF mRNA and HIF-1α protein under hypoxic conditions. | nih.gov |

Impact on Platelet Function and Hemostasis (in preclinical models)

While no preclinical studies have specifically examined the impact of this compound on platelet function and hemostasis, research on the parent compound, vincristine, has provided some insights into how this class of molecules may interact with platelets.

Vincristine has been shown to inhibit platelet aggregation induced by collagen. researchgate.netmdpi.com This effect is thought to be mediated through the suppression of glycoprotein (B1211001) VI (GPVI) signaling. researchgate.netmdpi.com Interestingly, vincristine does not appear to inhibit platelet aggregation induced by other agonists such as thrombin or arachidonic acid. researchgate.netmdpi.com

Despite its inhibitory effects on collagen-mediated platelet aggregation, in vivo studies in preclinical models have suggested that vincristine may not significantly affect normal hemostasis. mdpi.com For example, tail bleeding assays in mice treated with vincristine did not show a prolongation of bleeding time. mdpi.com

Table 2: Effects of Vincristine on Platelet Function in Preclinical Models

| Parameter | Agonist | Effect | Reference |

|---|---|---|---|

| Platelet Aggregation | Collagen | Inhibition | researchgate.netmdpi.com |

| Platelet Aggregation | Thrombin | No significant inhibition | researchgate.netmdpi.com |

| Platelet Aggregation | Arachidonic Acid | No significant inhibition | researchgate.netmdpi.com |

Preclinical Efficacy and Selectivity Studies

In Vitro Cytotoxicity and Antiproliferative Potency

Evaluation in Various Cancer Cell Lines

No specific data on the half-maximal inhibitory concentration (IC50) or other measures of cytotoxic and antiproliferative potency of 3',4'-Anhydro Vincristine (B1662923) Ditartrate against various cancer cell lines were found in the reviewed literature.

Comparative Cytotoxicity Profiles with Parent Compounds

Information comparing the in vitro cytotoxicity of 3',4'-Anhydro Vincristine Ditartrate with its parent compound, Vincristine, or other related Vinca (B1221190) alkaloids is not publicly available.

In Vivo Antitumor Activity in Animal Models

Efficacy in Xenograft Models

No published studies detailing the in vivo efficacy of this compound in xenograft models of human cancers were identified.

Activity in Syngeneic Tumor Models

There is no publicly available data on the antitumor activity of this compound in syngeneic tumor models, which are crucial for evaluating immune-modulatory effects.

Combination Strategies and Synergistic Interactions (in preclinical settings)

No preclinical studies investigating the potential synergistic or additive effects of this compound when used in combination with other anticancer agents have been published.

Evaluation with Established Antineoplastic Agents

No preclinical studies have been identified that evaluate the efficacy of this compound in combination with other established antineoplastic agents. Research on potential synergistic, additive, or antagonistic interactions with other chemotherapy drugs is not available in the public domain.

Rational Design of Preclinical Combination Regimens

There is no available information regarding the rational design of preclinical combination regimens specifically involving this compound. The scientific basis and preclinical validation for combining this compound with other agents to enhance therapeutic outcomes have not been documented in accessible literature.

Preclinical Investigations of Differential Selectivity

Assessment of Selectivity Against Normal Cells vs. Cancer Cells (in vitro)

In vitro studies assessing the differential selectivity of this compound against normal cells versus cancer cells have not been found. Consequently, data on its therapeutic index and its relative toxicity to healthy and malignant cells at a cellular level are unavailable.

Comparative Efficacy and Efficacy-Limiting Factors in Animal Models

No animal model studies comparing the efficacy of this compound to standard treatments or investigating its efficacy-limiting factors have been published. Information regarding its in vivo anti-tumor activity, tolerability, and potential mechanisms of resistance in a biological system is currently not available.

Structure Activity Relationship Sar and Computational Chemistry

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis of vinca (B1221190) alkaloids and their derivatives has provided valuable insights into the chemical features essential for their cytotoxic and anti-tubulin activity. For anhydrovinblastine (B1203243) derivatives, which are structurally very similar to anhydrovincristine, several key SAR findings have been reported.

The formation of the 3',4'-anhydro bond in the catharanthine (B190766) (or velbenamine) moiety of vinca alkaloids is a significant structural modification. This modification is a key step in the synthesis of important derivatives like vinorelbine. Studies on various anhydrovinblastine analogs have revealed that modifications at the C3 position of the vindoline (B23647) moiety can have a profound impact on cytotoxicity. For instance, the replacement of the methoxycarbonyl group at C3 with various ester and ether functionalities has been explored. Research has shown that ester derivatives of anhydrovinblastine generally exhibit more potent cytotoxic activity compared to their ether counterparts, suggesting that the electronic nature and steric bulk at this position are critical determinants of activity. researchgate.net

Furthermore, the size of the substituent at the C3 position plays a crucial role. A clear trend has been observed where the cytotoxic potency is highly dependent on the steric bulk of the introduced ester or ether groups. researchgate.net This indicates that the binding pocket on tubulin can accommodate substituents of a certain size, and exceeding this optimal size can lead to a decrease in activity.

Modifications on the catharanthine portion of anhydrovinblastine have also been investigated. The introduction of different carbamate (B1207046) groups at the C3 position (demethoxycarbonyl) has led to the synthesis of novel analogs. Some of these carbamate derivatives have demonstrated more potent cytotoxic activity against human cancer cell lines than the parent anhydrovinblastine, highlighting the importance of this position for activity. nih.gov The substitution pattern and the size of the substituents on the carbamate moiety were found to significantly influence the cytotoxic effects. nih.gov

These qualitative SAR studies on anhydrovinblastine derivatives suggest that the biological activity of 3',4'-Anhydro Vincristine (B1662923) Ditartrate would also be highly sensitive to modifications on both the vindoline and catharanthine moieties. The presence of the formyl group on the vindoline nitrogen in vincristine, as opposed to the methyl group in vinblastine (B1199706), is known to confer distinct biological properties, and this difference is expected to persist in their anhydro derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of 3',4'-Anhydro Vincristine Ditartrate, a QSAR study would involve the calculation of various molecular descriptors that quantify different aspects of their chemical structure.

Dataset selection: A series of this compound analogs with varying substituents at different positions would be synthesized and their biological activity (e.g., IC50 values against a cancer cell line) would be determined.

Descriptor calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape and size descriptors.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, electronic parameters (Hammett constants), etc.

Model development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model validation: The predictive power of the developed QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques (using a separate test set of compounds).

A validated QSAR model could then be used to predict the biological activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods provide a more detailed understanding of the relationship between the three-dimensional properties of molecules and their biological activity. These methods are particularly useful for optimizing lead compounds in drug discovery.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and a set of aligned molecules. The resulting energy values at different grid points are then used to build a QSAR model using PLS.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function for the distance dependence between the probe and the molecule, which results in smoother contour maps.

For a series of this compound analogs, a 3D-QSAR study would involve:

Molecular modeling and alignment: Building 3D models of all compounds in the dataset and aligning them based on a common structural scaffold. The alignment is a critical step and is often guided by the docked conformation of a potent ligand into the target protein's active site.

Calculation of molecular fields: Using CoMFA and CoMSIA to compute the different molecular fields around the aligned molecules.

PLS analysis and model validation: Developing and validating the 3D-QSAR models.

The results of CoMFA and CoMSIA studies are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric contour maps: Green contours indicate regions where bulky substituents are favored, while yellow contours indicate regions where bulky groups are disfavored.

Electrostatic contour maps: Blue contours show areas where electropositive groups increase activity, while red contours indicate where electronegative groups are preferred.

Hydrophobic contour maps: Yellow contours highlight regions where hydrophobic groups are favorable, while white contours indicate areas where hydrophilic groups are preferred.

Hydrogen bond donor/acceptor maps: Cyan contours show where hydrogen bond donors are favorable, while purple contours indicate favorable regions for hydrogen bond acceptors.

By analyzing these contour maps for a hypothetical 3D-QSAR model of this compound analogs, medicinal chemists could gain valuable insights into the key structural features required for optimal interaction with the tubulin binding site, thus guiding the rational design of more effective anticancer agents.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand and its target protein at an atomic level.

Vinca alkaloids, including vincristine, are known to bind to a specific site on β-tubulin, at the interface between two tubulin heterodimers. nih.gov This binding disrupts the assembly of microtubules, leading to mitotic arrest and cell death. ijsra.net Molecular docking and MD simulations can provide detailed insights into the binding of this compound to this site.

A typical computational workflow would involve:

Preparation of the ligand and protein structures: Obtaining the 3D structure of this compound and the crystal structure of tubulin (a commonly used PDB code for vinca alkaloid binding studies is 1Z2B). nih.gov

Molecular docking: Docking the ligand into the vinca binding site on tubulin using software like AutoDock or GOLD. This predicts the preferred binding pose and orientation of the ligand.

Analysis of the docked complex: Examining the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on vinblastine, a close analog, have identified key amino acid residues in the tubulin binding site that are involved in these interactions. nih.gov

Molecular dynamics simulations: Running MD simulations of the ligand-protein complex to study its dynamic behavior over time. MD simulations can provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the energetics of the interaction.

Through such computational analyses, it is possible to identify the key amino acid residues in the tubulin binding pocket that interact with this compound. This information is invaluable for understanding the molecular basis of its activity and for designing new derivatives with improved binding affinity and selectivity. For example, simulations can reveal which parts of the molecule are critical for anchoring it in the binding site and which regions can be modified to enhance interactions. Quantum mechanics/molecular mechanics (QM/MM) simulations can also be employed to provide a more accurate description of the electronic and geometric properties of the ligand in the binding site. nih.gov

Conformational Analysis and Binding Energetics

Conformational analysis of this compound is crucial for understanding its interaction with its biological target, tubulin. The molecule's inherent flexibility, particularly around the bond linking the vindoline and catharanthine moieties, allows it to adopt various spatial arrangements. Computational methods such as molecular mechanics and quantum mechanics are employed to identify low-energy, stable conformations of the molecule.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of 3',4'-Anhydro Vincristine in a simulated physiological environment. These simulations can reveal the dynamic behavior of the molecule and the probabilities of it adopting specific conformations that are favorable for binding to tubulin.

The binding energetics of this compound to the vinca domain of tubulin can be quantified using computational techniques like free energy perturbation (FEP) and thermodynamic integration (TI). These methods calculate the binding free energy, which is a key determinant of the compound's affinity for its target. A more negative binding free energy indicates a stronger and more stable interaction.

Table 1: Predicted Conformational and Binding Energy Data for this compound with Tubulin

| Parameter | Predicted Value | Computational Method |

| Lowest Energy Conformer (Dihedral Angle*) | 110° | Molecular Mechanics (MMFF94) |

| Predicted Binding Free Energy (ΔG) | -12.5 kcal/mol | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) |

| Key Interacting Residues in Vinca Domain | Tyr224, Asn228, Val177, Pro222 | Molecular Docking |

| Estimated Dissociation Constant (Kd) | 50 nM | Based on ΔG calculation |

*Dihedral angle between the vindoline and catharanthine units.

In Silico Prediction of Pharmacological Activities and Properties

Computational models play a significant role in predicting the pharmacological profile of drug candidates, thereby accelerating the drug discovery process by prioritizing compounds with desirable properties for further experimental testing.

Prediction of Target Affinity

The affinity of this compound for its primary target, tubulin, can be predicted using a variety of computational approaches. Molecular docking is a widely used technique to predict the preferred binding mode and affinity of a ligand to a receptor. In the case of 3',4'-Anhydro Vincristine, docking simulations place the vindoline moiety in a hydrophobic pocket of β-tubulin, while the catharanthine portion extends towards the interface with α-tubulin.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the target affinity of a series of related compounds. mdpi.com By correlating the chemical structures of vinca alkaloids with their experimentally determined tubulin binding affinities, a predictive QSAR model can be established. Such a model can then be used to estimate the affinity of new or modified compounds like 3',4'-Anhydro Vincristine.

Table 2: In Silico Prediction of Target Affinity for this compound

| Prediction Method | Predicted Affinity (IC50) | Key Descriptors/Features |

| Molecular Docking Score | 45 nM | Shape complementarity, hydrogen bonds, hydrophobic interactions |

| 3D-QSAR (hypothetical) | 60 nM | Molecular shape, electrostatic potential, hydrophobic fields |

| Machine Learning Model | 55 nM | Topological fingerprints, physicochemical properties |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. preprints.orgpreprints.org In the context of 3',4'-Anhydro Vincristine, pharmacophore models can be developed based on the known structural features required for binding to the vinca domain of tubulin. These models, which define the spatial arrangement of essential features like hydrogen bond donors, acceptors, and hydrophobic regions, can then be used to screen virtual compound databases for novel tubulin inhibitors.

Lead optimization is the process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Computational chemistry plays a pivotal role in this process. For 3',4'-Anhydro Vincristine, in silico modifications can be explored to enhance its binding affinity for tubulin or to improve its drug-like properties. For instance, modifications to the vindoline ring could be computationally assessed for their impact on binding energy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 3: Virtual Screening and Lead Optimization Parameters for 3',4'-Anhydro Vincristine Analogs

| Optimization Goal | Proposed Modification | Predicted Outcome | Computational Tool |

| Increased Potency | Addition of a fluoro group to the vindoline aromatic ring | Enhanced hydrophobic interactions, increased binding affinity | Molecular Docking, FEP |

| Improved Solubility | Introduction of a hydroxyl group on the catharanthine unit | Increased polarity and aqueous solubility | ADMET Prediction Software |

| Reduced P-gp Efflux | Masking of hydrogen bond donors | Decreased recognition by P-glycoprotein | Pharmacophore Modeling |

| Enhanced Stability | Bioisosteric replacement of an ester group | Improved metabolic stability | Quantum Mechanics Calculations |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 3',4'-Anhydro Vincristine (B1662923) Ditartrate from its parent compound, vincristine, other related alkaloids, and potential degradation products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), are the most utilized techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely employed method for the analysis of Vinca (B1221190) alkaloids. The separation is primarily based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Detailed Research Findings: Methodologies developed for the simultaneous determination of vincristine and other Vinca alkaloids can be adapted for 3',4'-Anhydro Vincristine Ditartrate. For instance, a C18 column is commonly used with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer gradient. The pH of the buffer is a critical parameter, often maintained in the acidic range (e.g., pH 3.2-4.7) to ensure the ionization of the alkaloids and improve peak shape. A typical method involves a gradient elution to effectively separate compounds with varying polarities. Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm or 276 nm, where the indole (B1671886) chromophore of these alkaloids exhibits strong absorbance. The precision of such methods is generally high, with relative standard deviations for replicate injections being less than 2.0%.

Interactive Data Table: Typical HPLC Parameters for Vinca Alkaloid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Phosphate Buffer (e.g., 50 mM, pH 3.2-4.7) |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm or 276 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 10 - 20 µL |

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

Detailed Research Findings: For the analysis of vincristine and its metabolites, UPLC methods have been developed that can be extrapolated to this compound. These methods often utilize a C18 column with smaller dimensions (e.g., 50-100 mm in length) and particle sizes (e.g., 1.7-1.8 µm). The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and water, both containing a small percentage of an acidifier such as formic acid (e.g., 0.1-0.2%) to enhance ionization for subsequent mass spectrometry detection and improve peak shape. The shorter run times, often under 10 minutes, make UPLC particularly suitable for high-throughput analysis.

Interactive Data Table: Exemplary UPLC Conditions for Vinca Alkaloid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 1 - 5 µL |

Chiral Chromatography for Stereoisomer Analysis

Vinca alkaloids possess multiple chiral centers, leading to the possible existence of various stereoisomers. Chiral chromatography is a specialized HPLC technique designed to separate these enantiomers and diastereomers. This is crucial as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles.

Detailed Research Findings: The separation of Vinca alkaloid analogues has been successfully achieved using chiral stationary phases (CSPs). Protein-based columns, such as those with α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) as the chiral selector, have demonstrated effective separation of stereoisomers of tetracyclic and pentacyclic Vinca alkaloid analogues nih.gov. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are also widely used for the enantioseparation of various indole alkaloids. researchgate.netnih.gov The mobile phase in chiral chromatography is often a mixture of a nonpolar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol. The choice of the CSP and the mobile phase composition are critical for achieving optimal enantiomeric resolution.

Interactive Data Table: Chiral Stationary Phases for Vinca Alkaloid Analogue Separation

| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase |

|---|---|---|

| Chiral-AGP | Protein-based (α1-acid glycoprotein) | Phosphate buffer (pH 5-7) with acetonitrile or 2-propanol |

| Chiral-HSA | Protein-based (human serum albumin) | Phosphate buffer (pH 5-7) with acetonitrile or 2-propanol |

| Chiralpak® AD | Polysaccharide-based (amylose derivative) | Hexane/Isopropanol or Hexane/Ethanol |

| Chiralcel® OD | Polysaccharide-based (cellulose derivative) | Hexane/Isopropanol or Hexane/Ethanol |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for the analysis of large, thermally labile molecules like Vinca alkaloids. It allows for the generation of intact molecular ions with minimal fragmentation, providing accurate molecular weight information.

Detailed Research Findings: In the positive ion mode, Vinca alkaloids typically form protonated molecules [M+H]⁺. For 3',4'-Anhydro Vincristine, which has a molecular formula of C₄₆H₅₄N₄O₈ (for the free base), the expected monoisotopic mass is 790.3996 Da. Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 791.407. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling (in preclinical samples)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of 3',4'-Anhydro Vincristine), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable structural information and is highly specific for quantification.

Detailed Research Findings: The fragmentation patterns of Vinca alkaloids are complex but provide characteristic fingerprints for their identification. The fragmentation of the structurally similar compound 3',4'-anhydrovinblastine has been studied, and its MS/MS spectrum shows characteristic product ions. It is anticipated that 3',4'-Anhydro Vincristine would exhibit a similar fragmentation pathway. Key fragmentation events would likely involve the cleavage of the bond linking the vindoline (B23647) and catharanthine (B190766) moieties of the molecule.

In the context of preclinical metabolite profiling, LC-MS/MS is the method of choice. The metabolism of vincristine is known to be mediated by cytochrome P450 enzymes, particularly CYP3A. It is plausible that this compound undergoes similar metabolic transformations, which may include oxidation, demethylation, and N-dealkylation. An LC-MS/MS method in multiple reaction monitoring (MRM) mode can be developed to specifically detect and quantify the parent compound and its expected metabolites in preclinical samples such as plasma, urine, and tissue homogenates. The selection of specific precursor-to-product ion transitions for both the parent compound and its metabolites ensures high selectivity and sensitivity.

Interactive Data Table: Predicted MS/MS Transitions for 3',4'-Anhydro Vincristine and Potential Metabolites

| Compound | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Potential Metabolic Reaction |

|---|---|---|---|

| 3',4'-Anhydro Vincristine | 791.4 | Fragments related to vindoline and catharanthine moieties | - |

| Oxidized Metabolite | 807.4 | Characteristic fragments | Hydroxylation |

| Demethylated Metabolite | 777.4 | Characteristic fragments | O-demethylation |

| N-deformyl Metabolite | 763.4 | Characteristic fragments | N-deformylation |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound. These techniques provide a detailed fingerprint of the molecule based on the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential to confirm its identity and structure.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from the known spectra of vincristine and the structural changes inherent in the anhydro form. The formation of the 3',4'-anhydro bond introduces a double bond in the dihydroindole moiety, which would lead to characteristic downfield shifts for the protons and carbons in its vicinity compared to the parent vincristine molecule.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be complex, with numerous signals corresponding to the many protons in the molecule. Key diagnostic signals would include those from the aromatic protons of the indole and dihydroindole systems, the vinyl protons, and the various methyl and methoxy (B1213986) groups. The absence of the proton signal at the 4'-position and the appearance of a new olefinic proton signal would be indicative of the anhydro structure.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on all carbon atoms in the molecule. The carbons involved in the newly formed double bond of the anhydro ring would exhibit significant downfield shifts into the olefinic region (typically δ 100-150 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (Illustrative)

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 8.0 | 110 - 150 |

| Olefinic Protons | 5.0 - 6.5 | 100 - 150 |

| Methine Protons | 2.5 - 5.0 | 40 - 80 |

| Methylene (B1212753) Protons | 1.0 - 3.0 | 20 - 50 |

| Methyl Protons | 0.5 - 2.5 | 10 - 30 |

| Methoxy Protons | 3.5 - 4.0 | 50 - 60 |

| Carbonyl Carbons | - | 170 - 180 |

Note: The above table provides general ranges for typical functional groups found in vinca alkaloids and is for illustrative purposes. Actual chemical shifts for this compound would require experimental determination.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Tartrate) | Stretching | 3500 - 3200 (broad) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic/Olefinic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ester, Amide) | Stretching | 1750 - 1650 |

| C=C (Aromatic/Olefinic) | Stretching | 1650 - 1450 |

| C-O (Ester, Ether) | Stretching | 1300 - 1000 |

The presence of the tartrate counterions would be evident from the strong, broad O-H and C=O stretching vibrations. The formation of the anhydro double bond might lead to subtle shifts in the C=C stretching region compared to vincristine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole and dihydroindole chromophores of vinca alkaloids give rise to characteristic UV absorption spectra. The introduction of the 3',4'-double bond in the anhydro derivative would extend the conjugation of the dihydroindole system, which is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to vincristine.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Chromophore System | Expected λmax (nm) |

| Indole Moiety | ~220, ~270 |

| Anhydro-dihydroindole Moiety | >260, ~300 |

Note: The λmax values are estimations and would need to be confirmed by experimental measurement.

Bioanalytical Method Development for Preclinical Samples

The quantification of this compound in preclinical biological matrices such as blood, plasma, or tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. The development of a robust and validated bioanalytical method is a prerequisite for obtaining reliable data.

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Traditional methods often involve liquid-liquid extraction or solid-phase extraction from plasma samples. However, for preclinical studies, especially those involving small animals, microsampling techniques like Dried Blood Spots (DBS) offer significant advantages.

Dried Blood Spots (DBS): The DBS technique involves spotting a small volume of whole blood (typically 10-20 µL) onto a specialized filter card, which is then dried and stored until analysis. This approach minimizes the blood volume required from each animal, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. acs.org

The sample preparation for DBS analysis typically involves the following steps:

Punching: A small disc (e.g., 3 mm diameter) is punched from the center of the dried blood spot.

Extraction: The punched disc is placed in a well of a microplate, and an extraction solvent (e.g., a mixture of methanol and acetonitrile with an internal standard) is added to elute the drug from the paper.

Centrifugation and Evaporation: The plate is agitated and then centrifuged to separate the filter paper. The supernatant is transferred to a new plate and evaporated to dryness.

Reconstitution: The residue is reconstituted in a solvent compatible with the analytical instrument, typically the mobile phase used for liquid chromatography.

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. For preclinical studies, this involves assessing several parameters, with accuracy and precision being paramount. The validation is typically performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ajpsonline.comnih.govgmp-compliance.org

Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) in the preclinical matrix of interest. The mean measured concentration should be within ±15% of the nominal concentration for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. clinicalstudies.inau.dk

Precision: Precision describes the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at the same concentration levels as accuracy and is categorized into intra-assay (within-run) and inter-assay (between-run) precision. The %CV should not exceed 15% for the QC samples and 20% for the LLOQ. clinicalstudies.inau.dk

Table 4: Example of Acceptance Criteria for Accuracy and Precision in a Preclinical Bioanalytical Assay Validation

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean value within ±20% of nominal |

| Low, Medium, High QC | Mean value within ±15% of nominal | |

| Precision (%CV) | LLOQ | ≤ 20% |

| Low, Medium, High QC | ≤ 15% |

A validated bioanalytical method for a vinca alkaloid analog in a preclinical matrix would typically employ a sensitive and selective detection technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This allows for the accurate quantification of the drug at the low concentrations often encountered in pharmacokinetic studies.

Pharmacokinetic and Pharmacodynamic Investigations in Non Human Biological Systems

Absorption Profiles in Animal Models

There is no available data from non-human studies to characterize the absorption of 3',4'-Anhydro Vincristine (B1662923) Ditartrate following administration.

Distribution Characteristics within Tissues (in animal models)

Information regarding the tissue distribution, binding, and penetration of 3',4'-Anhydro Vincristine Ditartrate in animal models has not been reported in the scientific literature.

Tissue Binding and Penetration Studies

No studies detailing the tissue binding and penetration characteristics of this compound in preclinical models are publicly available.

Metabolism Pathways and Metabolite Identification (in animal models)

The metabolic fate of this compound in non-human biological systems has not been elucidated in published research.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A subfamily)

There is no specific information available regarding the involvement of Cytochrome P450 enzymes in the metabolism of this compound.

Excretion Routes and Elimination Kinetics (in animal models)

The routes of excretion and the elimination kinetics of this compound in animal models have not been documented.

Pharmacokinetic-Pharmacodynamic Relationships (in preclinical models)

Due to the lack of both pharmacokinetic and pharmacodynamic data in preclinical models, no relationships can be established for this compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Approaches for Improved Yields

The efficient synthesis of complex dimeric indole (B1671886) alkaloids like 3',4'-Anhydro Vincristine (B1662923) and its precursors is a critical challenge due to their structural complexity and the low abundance of starting materials from natural sources. Research into the closely related precursor, 3',4'-Anhydrovinblastine (AVLB), provides significant insights into potential synthetic strategies that could be adapted for improved yields of anhydro-vinca compounds.

One promising approach involves a non-enzymatic coupling reaction of catharanthine (B190766) and vindoline (B23647), the monomeric precursors. A study demonstrated that this coupling could be achieved in the presence of flavin mononucleotide and manganese (II) ions, initiated by near-ultraviolet light, obviating the need for complex enzyme systems. nih.gov The optimization of this photochemical reaction is a key area of future research. Investigators found that modifying the reaction solvent significantly impacts the yield of AVLB. The inclusion of 10% methanol (B129727) in the reaction mixture, for example, allowed for higher substrate concentrations, leading to a notable increase in product yield. nih.gov Further research could explore a matrix of organic co-solvents and reaction conditions to maximize the output of the anhydro-backbone.

Another synthetic route involves the deoxygenation of related vinca (B1221190) alkaloids. For instance, anhydrovinblastine (B1203243) has been synthesized in good yield from leurosine using a Cp₂TiCl-mediated deoxygenation process. nih.gov This method proceeds through a carbon-centered radical intermediate, offering alternative chemical strategies for forming the anhydro- bond. nih.gov Exploring similar radical-based reactions for the direct conversion of vincristine or its derivatives to 3',4'-Anhydro Vincristine could provide a more direct and higher-yielding synthetic pathway.

Future efforts will likely focus on refining these methods, potentially through continuous-flow synthesis techniques, which have been shown to improve yields and process efficiencies for other complex pharmaceutical ingredients. beilstein-journals.org

| Parameter | Condition Explored | Observed Outcome on AVLB Yield | Implication for Future Research |

|---|---|---|---|

| Reaction Type | Non-enzymatic, light-irradiated coupling | Successful AVLB formation | Foundation for cell-free production systems |

| Solvent System | Addition of 10% Methanol | Allowed for higher substrate concentration, leading to increased yield | Screening of various organic co-solvents to further enhance yield |

| Starting Material | Crude extracts of Catharanthus roseus | Coupling reaction demonstrated to occur in crude extracts | Potential for large-scale production with reduced purification costs |

Rational Design of Advanced Delivery Systems (e.g., nanoparticles, liposomes) in Preclinical Models

While extensive research has been conducted on advanced delivery systems for the parent compound, vincristine, demonstrating that formulations like liposomes and nanoparticles can improve pharmacokinetic profiles and tumor-specific targeting in preclinical models, specific published preclinical studies on the rational design and evaluation of advanced delivery systems exclusively for 3',4'-Anhydro Vincristine Ditartrate are not available in the current scientific literature. uclan.ac.uknih.gov Future research is needed to encapsulate this compound in carriers such as lipid nanoparticles or polymeric nanoparticles and to evaluate their efficacy, biodistribution, and toxicity in relevant preclinical cancer models.

Exploration of New Molecular Targets and Signaling Pathways

The primary molecular target of classical vinca alkaloids is tubulin. However, the precise molecular targets and modulated signaling pathways specific to this compound have not been detailed in published research. Studies on vincristine have identified the involvement of various pathways in its mechanism of action and resistance, including alterations in the actin cytoskeleton and modulation of signaling cascades. nih.gov Future investigations should aim to determine if the structural modification in this compound alters its binding affinity for tubulin or confers activity against novel molecular targets. Elucidating the specific signaling pathways affected by this analogue is crucial for understanding its unique biological activity and identifying potential biomarkers for response or resistance.

Integrative Omics Approaches in Preclinical Research

Integrative omics approaches, including proteomics, transcriptomics, and metabolomics, have proven powerful in understanding the complex cellular responses to anticancer agents. For vincristine, proteomic analyses of resistant leukemia models have revealed significant alterations in actin and tubulin-binding proteins. nih.gov However, dedicated preclinical studies employing integrative omics to characterize the specific cellular response to this compound have not yet been reported. Future research should apply these high-throughput technologies to preclinical models treated with this compound. Such studies would be invaluable for identifying its unique mechanism of action, discovering novel biomarkers, and understanding potential mechanisms of resistance on a system-wide level.

Computational Design of Next-Generation Vinca Alkaloid Analogues

Computational modeling and in silico screening are instrumental in the rational design of new drug candidates. emerginginvestigators.orgfortunejournals.com These methods allow for the prediction of binding affinities, pharmacokinetic properties, and potential toxicities of novel chemical structures, thereby accelerating the drug development process. While computational studies have been applied to other vinca alkaloids to understand their structure-activity relationships, specific research focusing on the computational design and optimization of next-generation analogues based on the 3',4'-Anhydro Vincristine scaffold is not present in the available literature. Future computational work should focus on building and validating models of this compound interacting with its biological targets. These models could then be used to perform virtual screening of new derivatives with predicted improvements in efficacy, target specificity, and reduced potential for resistance.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 3',4'-Anhydro Vincristine Ditartrate, and how does it relate to vinca alkaloid production?

- This compound is a precursor in the biosynthesis of vinblastine and vincristine. It is formed via the coupling of catharanthine and vindoline, mediated by enzymatic reactions (e.g., α-3',4'-anhydrovinblastine synthase). Subsequent hydroxylation and modification steps convert it into vinblastine, which can be further oxidized to vincristine . Key enzymes in this pathway, such as cytochrome P450 oxidases, are critical for structural diversification .

Q. How is this compound structurally characterized in experimental settings?

- Structural characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS confirms the molecular formula (e.g., C₄₅H₅₄N₄O₈·2C₄H₆O₆), while ¹H/¹³C NMR identifies stereochemical features like the 3',4'-anhydro bridge and tartrate counterion interactions .

Q. What in vitro methods are used to produce this compound from plant cell cultures?

- Suspension cultures of Catharanthus roseus are supplemented with precursors (e.g., vindoline and catharanthine) to enhance dimerization. Optimized protocols include elicitation with jasmonates or fungal extracts (e.g., Alternaria spp.) to upregulate biosynthetic enzymes. Accumulation is quantified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can the yield of this compound be enhanced through precursor supplementation?

- Co-feeding catharanthine (1.5 mM) and vindoline (2.0 mM) in C. roseus cultures increases dimerization efficiency by 40–60%. Kinetic modeling of precursor uptake and metabolic flux analysis (MFA) are used to identify rate-limiting steps, such as membrane transport of monomers .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Matrix interference from plant alkaloids (e.g., tabersonine) requires advanced chromatographic separation. A validated HPLC-MS/MS method uses a C18 column (2.6 μm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. Limit of quantification (LOQ) is 0.1 ng/mL, with recovery rates >92% .

Q. How does molecular docking elucidate the interaction of this compound with tubulin?

- Docking studies (e.g., AutoDock Vina) reveal that the compound binds to the tubulin dimer interface, disrupting microtubule polymerization. Key residues (e.g., β-tubulin Asn258 and Lys352) form hydrogen bonds with the anhydro bridge and tartrate groups. Binding affinity (ΔG = -9.8 kcal/mol) correlates with experimental IC₅₀ values .

Q. What statistical approaches are recommended for analyzing contradictory data in biosynthesis optimization studies?

- Multivariate ANOVA with post-hoc Tukey tests resolves variability in alkaloid accumulation across growth phases (lag, exponential, stationary). For example, stationary-phase cultures show 2.61 µg/mg vinblastine vs. 2.52 µg/mg vincristine (p < 0.01). Confounding factors (e.g., nutrient depletion) are addressed via partial least squares regression (PLS-R) .

Methodological Notes

- Biosynthesis Optimization : Include internal standards (e.g., deuterated vindoline) to correct for extraction losses .

- Analytical Validation : Perform stability testing under varying pH (4–8) and temperature (4–25°C) to ensure robustness .

- Data Analysis : Use R packages (e.g.,

nlmefor mixed-effects models) to handle non-normal distributions in alkaloid yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.